molecular formula C18H22O3 B13794159 Estriol derivative 1

Estriol derivative 1

Cat. No.: B13794159
M. Wt: 286.4 g/mol
InChI Key: NIYIKOPGGOVROK-ZIVXASGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estriol Derivative 1 is a synthetic analog of the native estrogen hormone estriol, designed for scientific investigation into estrogen receptor (ER) signaling and biological responses. As a research compound, it is a valuable tool for studying the temporal relationships between hormone-receptor binding and downstream cellular events . Estriol is known to act as an agonist of both the estrogen receptor alpha (ERα) and beta (ERβ) . The primary research value of its derivatives lies in their modified pharmacokinetic profiles; chemical alterations to the estriol molecule can transform it from a short-acting agent into a long-acting one, resulting in prolonged nuclear receptor retention and sustained stimulation of uterine growth and metabolic pathways . This makes this compound particularly useful in studies aiming to understand the mechanisms that govern the duration of estrogenic activity, the induction of specific protein synthesis, and the regulation of gene expression via genomic and non-genomic pathways . Researchers can utilize this compound to explore a wide range of estrogen-sensitive processes in controlled laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

(8S,10R,13S,14S,16R,17R)-13-methyl-7,8,10,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h2-3,5-6,8,12,14-17,19-21H,4,7,9H2,1H3/t12-,14+,15-,16+,17-,18-/m0/s1

InChI Key

NIYIKOPGGOVROK-ZIVXASGVSA-N

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC=C4[C@@H]3C=CC(=C4)O

Canonical SMILES

CC12CC=C3C(C1CC(C2O)O)CC=C4C3C=CC(=C4)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route from Estrone

A novel and industrially viable preparation method for estriol derivative 1 is detailed in the Chinese patent CN105111266A (2015), which outlines a five-step synthetic sequence starting from estrone:

Step Reaction Description Reagents/Conditions Product/Intermediate
1 Acetylation of estrone with isopropenyl acetate Isopropenyl acetate, p-toluenesulfonic acid catalyst Estrene diacetate compound
2 Bromination at C-16 position N-bromosuccinimide (NBS), temperature -20°C to -10°C 16-Bromo-acetic acid estrone
3 Methoxy substitution at C-17 Sodium hydroxide (NaOH), methanol 17,17-Dimethoxy estradiol
4 Acidic hydrolysis Hydrochloric acid (HCl), room temperature 16α-Hydroxy estrone
5 Reduction of 16α-hydroxy estrone Sodium borohydride (NaBH4), methanol, temperature -20°C to -10°C This compound (Trihydroxy-oestrin)

This method is characterized by low-cost reagents, relatively short reaction times, low reagent consumption, and high estriol content in the final product. Importantly, it effectively controls the formation of epiestriol impurities, enhancing product purity and suitability for industrial-scale production.

Detailed Reaction Conditions and Notes

  • Step 1 (Acetylation): Estrone reacts with isopropenyl acetate in the presence of p-toluenesulfonic acid as a catalyst to form the diacetate intermediate. This step protects the phenolic hydroxyl groups and activates the molecule for subsequent bromination.

  • Step 2 (Bromination): The diacetate intermediate undergoes selective bromination at the 16-position using N-bromosuccinimide at low temperatures (-20°C to -10°C) to avoid side reactions and over-bromination.

  • Step 3 (Methoxy substitution): The 16-bromo derivative is treated with sodium hydroxide in methanol, leading to the formation of 17,17-dimethoxy estradiol through nucleophilic substitution.

  • Step 4 (Hydrolysis): Acidic hydrolysis with dilute hydrochloric acid at ambient temperature removes protecting groups and converts the dimethoxy intermediate to 16α-hydroxy estrone.

  • Step 5 (Reduction): The hydroxy estrone intermediate is reduced using sodium borohydride in methanol at low temperature to yield this compound with high purity (>98%) after purification steps including extraction, drying, and recrystallization.

Analytical Characterization and Purity Assessment

The purity and identity of this compound prepared by this method have been confirmed by chromatographic and spectroscopic techniques. The high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods have been employed to quantify estriol and its derivatives in pharmaceutical preparations, validating the synthetic route's efficacy.

Additionally, fluorometric derivative methods have been developed for sensitive detection and quantitation of estriol derivatives in biological matrices, supporting the analytical robustness of the synthetic product.

Alternative Solid-Phase Synthetic Approaches

Beyond classical solution-phase synthesis, solid-phase combinatorial synthesis has been explored for estradiol derivatives, which can be adapted for estriol derivatives. This approach involves attaching steroidal precursors to polymeric resins via photolabile linkers, enabling facile synthesis and purification of diverse derivatives with functionalized side chains at positions 16β or 7α.

Although primarily applied to estradiol, these methods offer potential for efficient synthesis of estriol derivatives by enabling rapid diversification and combinatorial library generation, which is valuable for drug discovery and biological screening.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents Reaction Conditions Yield/Purity Notes
CN105111266A Patent Method Estrone Isopropenyl acetate, NBS, NaOH, HCl, NaBH4 Stepwise, -20°C to RT >98% purity Industrially scalable, impurity control
Solid-Phase Synthesis (Literature) Estradiol derivatives Polymer resin, photolabile linker Solid-phase, mild conditions Acceptable yields Enables combinatorial synthesis

Research Discoveries and Industrial Implications

  • The patented method demonstrates a cost-effective, scalable process with controlled impurity profiles, crucial for pharmaceutical manufacturing of estriol derivatives.

  • Control of epiestriol impurity is significant as it affects biological activity and safety profiles.

  • The use of mild reaction conditions and common reagents enhances environmental and economic feasibility.

  • Solid-phase synthesis offers future directions for rapid generation of estriol analog libraries for therapeutic exploration.

Chemical Reactions Analysis

Types of Reactions: 9,11-Didehydroestriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the tetraene system in its structure.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include dihydroxylated derivatives, reduced forms of the compound, and various substituted products depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 9,11-Didehydroestriol involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can enter the nucleus of target cells and regulate gene transcription. This process leads to the formation of messenger RNA (mRNA), which interacts with ribosomes to produce specific proteins that mediate the compound’s effects on the target cells .

Comparison with Similar Compounds

Comparison with Similar Estrogenic Compounds

Receptor Binding Affinity and Mechanism

  • Estriol vs. Estrone/Estradiol :
    Estriol exhibits moderate binding affinity to estrogen receptors (ER), comparable to estrone but lower than estradiol. Quantitative Structure-Activity Relationship (QSAR) models predict estriol’s relative binding affinity (RBA) as 14% (calf ER) and 10% (human ER), similar to estrone (14% calf, 12% human) but significantly lower than estradiol (100% for both) .
    • Temperature-Dependent Cooperativity : Estriol’s binding to ER is temperature-sensitive. At 30°C, its cooperative interaction with ER decreases, reducing its agonistic potency compared to estradiol, which maintains strong cooperativity across temperatures .
    • Partial Agonist-Antagonist Activity : Unlike estradiol, estriol acts as a short-acting agonist in single doses but antagonizes ethinylestradiol-induced progesterone receptor synthesis in prolonged use, suggesting context-dependent dual activity .

Therapeutic Efficacy

Menopausal Symptom Relief :
  • Estriol effectively alleviates hot flashes, insomnia, and vaginal atrophy in 86% of patients at 2 mg/day, with minimal endometrial proliferation .
  • Comparison with Estradiol : Vaginal estriol matches estradiol’s efficacy in reducing dyspareunia and dryness but shows post-treatment rebound symptoms, unlike laser therapies .
Osteoporosis Prevention :
  • Estriol alone fails to prevent bone loss in most studies , while its synthetic derivative, nylestriol, preserves bone density in Japanese populations, possibly due to dietary phytoestrogen interactions .

Analytical Detection and Metabolism

  • Sensitivity in Mass Spectrometry : Estriol’s low MS response necessitates derivatization for detection. Reactive Paper Spray Ionization (RPSI-MS) enhances estriol’s sensitivity by 80,000-fold, outperforming ethinylestradiol (1,400-fold) .
  • Extraction Efficiency : Ethyl acetate yields 65% recovery for estriol in liver samples, lower than progesterone (85%) but superior to acetonitrile-based methods .

Data Tables

Table 1: Receptor Binding Affinity (RBA) of Estrogens

Compound Calf ER RBA (%) Human ER RBA (%)
Estradiol 100 100
Estrone 14 12
Estriol 14 10
Moxestrol 18 15
Zindoxifen <1 <1

Source: QSAR model predictions

Table 2: Clinical Outcomes in Menopausal Therapy

Parameter Estriol (2 mg/day) Estradiol (1 mg/day) Nylestrol (Synthetic Derivative)
Hot Flash Reduction 86% 90% 85%
Endometrial Risk Low (vaginal) Moderate High (requires progestin)
Bone Loss Prevention No effect Yes Yes (in Japanese studies)

Sources:

Q & A

Basic Research Questions

Q. What validated experimental methods are recommended for quantifying Estriol and its derivatives in biological samples?

  • Methodological Answer : Salivary or amniotic fluid estriol can be quantified via competitive enzyme-linked immunosorbent assay (ELISA) with a sensitivity of 16 pg/mL and a dynamic range of 20–4860 pg/mL. For amniotic fluid, radioimmunoassay (RIA) using charcoal/dextran separation and liquid scintillation counting is validated for total and unconjugated estriol . Key steps include:

  • Sample preparation : Use centrifugation to remove particulates; store samples at 2–8°C to prevent degradation.
  • Calibration : Generate a standard curve using estriol concentrations (e.g., 0–5 µM) to ensure linearity (R² ≥ 0.98) .
  • Validation : Include intra- and inter-assay precision checks (CV < 15%) and recovery tests (85–115%) .

Q. How do unconjugated and total estriol ratios in amniotic fluid vary during pregnancy, and what methodological considerations are critical for interpreting these ratios?

  • Methodological Answer : Unconjugated estriol comprises ~4% of total estriol in the second trimester but declines to ~1% near term due to increased placental conjugation. To measure ratios:

  • Extraction : Hydrolyze conjugated estriol with β-glucuronidase/sulfatase for total estriol quantification .
  • Data normalization : Express results as a percentage (unconjugated/total × 100) and account for gestational age using regression models (e.g., linear decline with R² = 0.76) .
  • Confounders : Control for maternal hepatic function and renal clearance, which affect estriol metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in estriol concentration data across studies, particularly regarding fetal growth and placental function?

  • Methodological Answer : Discrepancies often arise from:

  • Sampling protocols : Standardize collection times (e.g., morning samples for diurnal variation) and storage conditions (−80°C for long-term stability) .
  • Assay specificity : Cross-validate results using orthogonal methods (e.g., LC-MS/MS vs. ELISA) to rule out antibody cross-reactivity with structurally similar estrogens .
  • Statistical adjustments : Apply multivariate regression to control for maternal BMI, parity, and gestational diabetes, which correlate with estriol variability .

Q. What strategies optimize the sensitivity and accuracy of estriol derivative detection in low-concentration matrices (e.g., saliva or early-pregnancy amniotic fluid)?

  • Methodological Answer : For trace-level detection:

  • Pre-concentration : Use solid-phase extraction (C18 columns) to enrich estriol derivatives prior to analysis .
  • High-sensitivity assays : Employ the "HS" ELISA protocol (detection limit: 5 pg/mL) with extended incubation times (18–24 hrs) to enhance antibody binding .
  • Signal amplification : Pair horseradish peroxidase (HRP) with chemiluminescent substrates (e.g., luminol) for enhanced detection .

Q. How do structural modifications in estriol derivatives (e.g., nylestriol) impact their pharmacokinetic profiles and therapeutic efficacy in preclinical models?

  • Methodological Answer : To evaluate derivatives:

  • In vitro binding assays : Compare receptor affinity (ERα/ERβ) using competitive binding assays with tritiated estradiol .
  • In vivo half-life studies : Administer derivatives in rodent models and measure serum clearance via serial blood sampling (t₁/₂ calculation using non-compartmental analysis) .
  • Bone density endpoints : Use micro-CT scans to quantify trabecular bone volume in ovariectomized rats treated with estriol derivatives vs. controls .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing correlations between estriol levels and clinical outcomes (e.g., birthweight)?

  • Methodological Answer :

  • Regression modeling : Use linear regression (e.g., birthweight ~ estriol concentration + maternal age) with corrected sums of squares (Lxy/Lxx) to estimate effect size (β = 61 g per mg/24hr estriol increase) .
  • Outlier handling : Apply Tukey’s fences (Q1 − 1.5IQR to Q3 + 1.5IQR) to exclude biologically implausible estriol values .
  • Power analysis : Ensure sample sizes ≥50 to detect moderate correlations (r ≥ 0.3) with 80% power (α = 0.05) .

Q. How should researchers design experiments to compare the bioactivity of estriol derivatives against endogenous estrogens?

  • Methodological Answer :

  • Dose-response curves : Test derivatives across a logarithmic concentration range (1 pM–10 µM) in cell-based assays (e.g., ER transcriptional activation) .
  • Control groups : Include 17β-estradiol as a positive control and vehicle-only (e.g., DMSO) as a negative control.
  • Data normalization : Express activity as a percentage of maximal 17β-estradiol response (EC₅₀ calculation via sigmoidal curve fitting) .

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